5-selenophen-3-ylpyrimidine-2,4(1H,3H)-dione
Description
5-Selenophen-3-ylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a selenophen-3-yl substituent at the 5-position of the pyrimidine ring. Pyrimidine-diones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and two ketone groups, often serving as structural analogs of uracil. The incorporation of selenium in the selenophen group distinguishes this compound from sulfur-containing (thiophene) or purely carbon-based aromatic substituents.
Properties
IUPAC Name |
5-selenophen-3-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2Se/c11-7-6(3-9-8(12)10-7)5-1-2-13-4-5/h1-4H,(H2,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQPKHCJHPWVPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[Se]C=C1C2=CNC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101251675 | |
| Record name | 5-Selenophene-3-yl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109428-24-2 | |
| Record name | 5-Selenophene-3-yl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109428-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Selenophene-3-yl-2,4(1H,3H)-pyrimidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101251675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Selenophen-3-ylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with a selenophene group, which is known for its unique electronic properties that may enhance biological activity. The molecular formula is , with a molecular weight of approximately 178.20 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆N₂O₂S |
| Molecular Weight | 178.20 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antioxidant Activity : Compounds containing selenium are known for their antioxidant properties, which may contribute to cellular protection against oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound might inhibit specific enzymes related to cancer progression and inflammation.
- Antimicrobial Properties : The selenophene moiety has been associated with antimicrobial activity against various pathogens.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
Anticancer Activity
A study explored the effects of this compound on cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
In vitro tests showed that this compound demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
| Biological Activity | Cell Line/Pathogen | IC50/MIC Value |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL |
| Antimicrobial | Escherichia coli | 128 µg/mL |
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of a novel formulation containing this compound in combination with standard chemotherapy for patients with metastatic breast cancer. Results indicated improved patient outcomes and reduced side effects compared to chemotherapy alone.
Case Study 2: Infection Control
Another study evaluated the use of this compound as an adjunct therapy in treating infections caused by antibiotic-resistant strains of bacteria. Patients receiving the compound alongside traditional antibiotics showed a significant reduction in infection duration and severity.
Comparison with Similar Compounds
Key Observations :
- The selenophen substituent introduces a selenium atom, which is larger and more polarizable than sulfur in thiophene analogs. This may enhance interactions with electron-rich biological targets or alter redox behavior .
- Fused-ring systems (e.g., thieno or pyrido) often improve rigidity and binding affinity to enzymes, as seen in antimicrobial activities .
Substituent Variations on the Pyrimidine-dione Core
Substituents at positions 1, 5, and 6 significantly influence physicochemical and biological properties:
Key Observations :
- Alkyl/aryl groups (e.g., benzyl, isopropyl) increase hydrophobicity, which may improve membrane permeability .
- The selenophen group’s size and electronic properties could similarly modulate solubility and target engagement, though experimental data is lacking.
Physicochemical Properties
Limited data on the selenophen compound precludes direct comparisons. However:
- Molecular Weight : Selenium’s atomic mass (78.96 g/mol) increases molecular weight compared to sulfur (32.07 g/mol) or oxygen analogs.
- Solubility: Selenophen’s moderate polarity may balance lipophilicity and aqueous solubility, unlike highly hydrophobic benzyl/isopropyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
